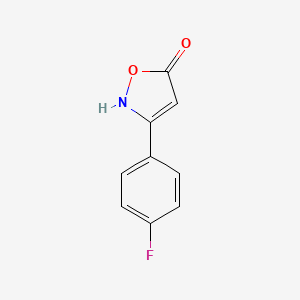

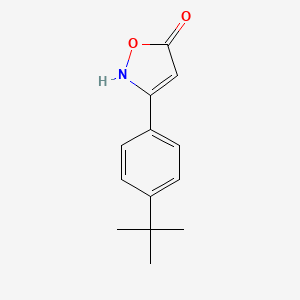

![molecular formula C11H5F6NO2 B6345961 3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354939-66-4](/img/structure/B6345961.png)

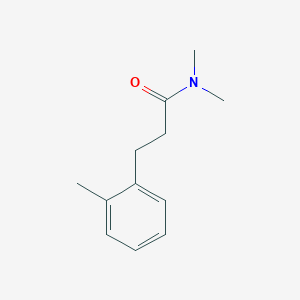

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 3,5-bis(trifluoromethyl)phenyl . These types of compounds are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states .

Synthesis Analysis

While specific synthesis information for “3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol” is not available, related compounds have been synthesized through various methods. For example, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria . Another compound, ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, was synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone .科学的研究の応用

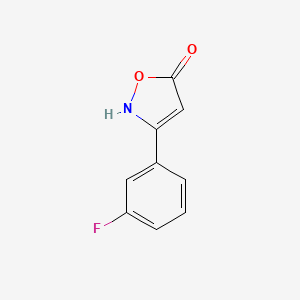

Antibacterial Applications

This compound has been used in the synthesis of pyrazole derivatives which have shown to be potent growth inhibitors of drug-resistant bacteria . These derivatives have been particularly effective against planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Drug Development

The compound has been used in the development of novel antibiotics to tackle antibiotic-resistant bacterial infections . Several lead compounds have been discovered which are bactericidal and potent against MRSA persisters .

Biofilm Eradication

Certain compounds synthesized using this compound have shown potency against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Chemical Derivatization

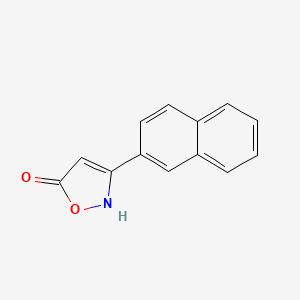

3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of the compound, has been used in the chemical derivatization of amino-functionalized model surfaces .

Preparation of Zwitterionic Salts

The compound has been used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .

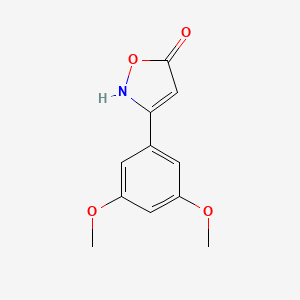

作用機序

Target of Action

Compounds with similar structures have been reported to interact with various receptors and enzymes, playing significant roles in numerous biological processes .

Mode of Action

It’s worth noting that compounds with a similar structure, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been reported to be involved in various biochemical transformations .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

特性

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO2/c12-10(13,14)6-1-5(8-4-9(19)20-18-8)2-7(3-6)11(15,16)17/h1-4,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLCVEJSVVOZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)